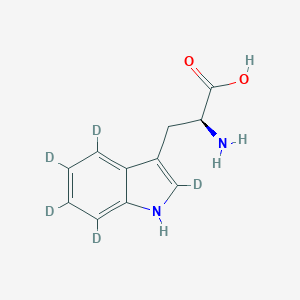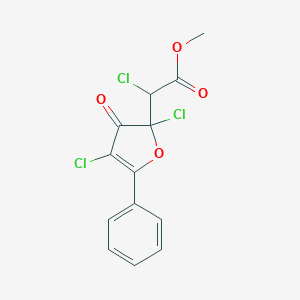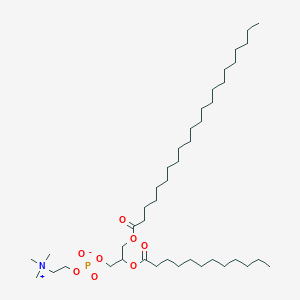
(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, commonly known as DPPTE, is a phospholipid that has gained significant attention in the scientific community due to its unique properties. DPPTE is a cationic phospholipid that has been shown to have a wide range of potential applications in scientific research.
Mecanismo De Acción
DPPTE works by binding to the negatively charged cell membranes and forming a stable complex. This complex helps to facilitate the transfer of DNA and RNA into the cell. DPPTE has also been shown to have antimicrobial properties due to its cationic charge, which disrupts the negatively charged bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
DPPTE has been shown to have a number of biochemical and physiological effects. In addition to its transfection and antimicrobial properties, DPPTE has been shown to have anti-inflammatory effects. It has also been shown to have an effect on cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DPPTE in lab experiments is its high transfection efficiency. DPPTE has been shown to be more effective at delivering DNA and RNA into cells than other commonly used transfection reagents. However, one limitation of DPPTE is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on DPPTE. One area of interest is the development of new methods for synthesizing DPPTE. Another potential area of research is the use of DPPTE in gene therapy. Additionally, further studies are needed to understand the mechanisms underlying the anti-inflammatory and antimicrobial effects of DPPTE. Overall, DPPTE is a promising tool for scientific research with a wide range of potential applications.
Métodos De Síntesis
DPPTE can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most commonly used method for synthesizing DPPTE is chemical synthesis. This method involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with 3-docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in the presence of a catalyst. The reaction produces DPPTE as the final product.
Aplicaciones Científicas De Investigación
DPPTE has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of DPPTE is its use as a transfection reagent. DPPTE has been shown to be an effective transfection reagent for delivering DNA and RNA into cells. This makes it a valuable tool for studying gene expression and gene therapy.
Propiedades
Número CAS |
126959-05-5 |
|---|---|
Nombre del producto |
(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C42H84NO8P |
Peso molecular |
762.1 g/mol |
Nombre IUPAC |
(3-docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
Clave InChI |
MCNGJGRPYKOAMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Sinónimos |
1-DDPCH 1-docosanoyl-2-dodecanoylphosphatidylcholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



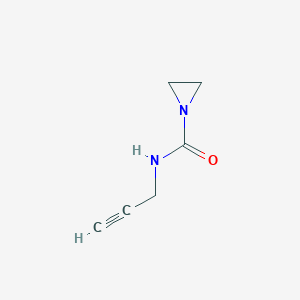
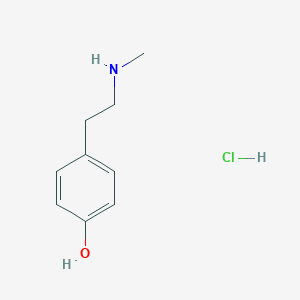
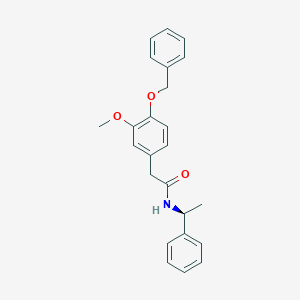
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
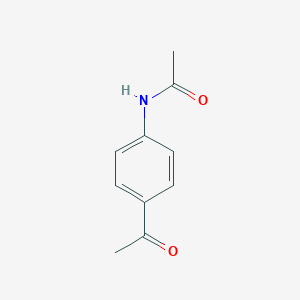
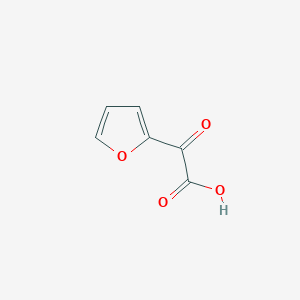
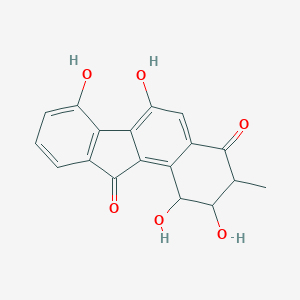
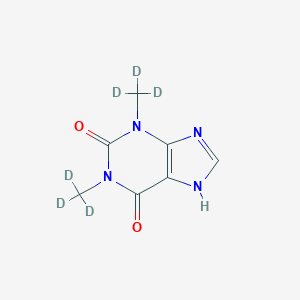
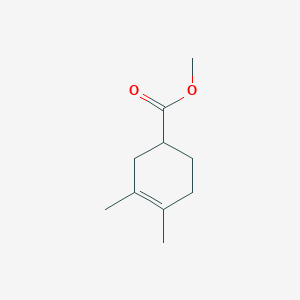
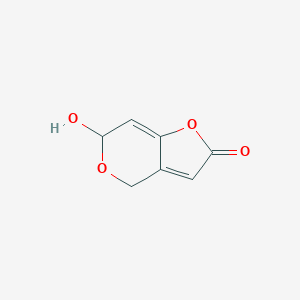
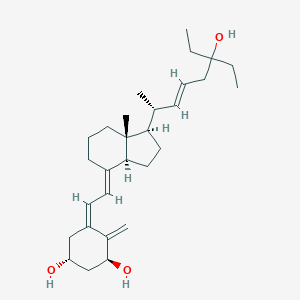
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
